molecular formula C8H14BF4NO B190174 3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate CAS No. 167957-82-6

3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate

Cat. No.: B190174
CAS No.: 167957-82-6
M. Wt: 227.01 g/mol
InChI Key: OQWBIJIVBQFEOW-UHFFFAOYSA-N
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Description

Classification and Position in Heterocyclic Chemistry

3,5,6,7,8,9-Hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate (CAS: 167957-82-6) is a bicyclic heterocyclic compound featuring:

  • A 7-membered azepine ring (saturated nitrogen-containing heterocycle).
  • A fused 5-membered oxazole ring (containing oxygen and nitrogen).
  • A tetrafluoroborate (BF₄⁻) counterion stabilizing the cationic oxazoloazepinium core.

This structure places it within the broader family of oxazolo-fused azepines , a subclass of medium-sized heterocycles with unique conformational and electronic properties. Its hybrid architecture bridges the reactivity of oxazoles (known for electrophilic substitution) and azepines (valued for their flexibility in drug design).

Historical Context and Development

The compound emerged from advancements in multicomponent reactions and annulation strategies for synthesizing fused heterocycles. Key milestones include:

  • Early 2000s : Development of methods to stabilize azepine rings via counterion interactions.
  • 2010s : Optimization of cyclization techniques for oxazoloazepines, as seen in related syntheses of oxazolo[5,4-e]isoindoles.
  • 2020s : Commercial availability (e.g., AK Scientific, Catalog# 2878CS) for pharmaceutical and materials science research.

Research Significance and Academic Interest

Interest in this compound arises from:

  • Structural novelty : The fused oxazole-azepine system offers unexplored reaction pathways.
  • Pharmaceutical potential : Analogous oxazoloazepines exhibit antimitotic , antiviral , and kinase-inhibitory activities.
  • Materials science : Tetrafluoroborate salts are leveraged in ionic liquids and electrolyte formulations.

Properties

IUPAC Name

3,5,6,7,8,9-hexahydro-2H-[1,3]oxazolo[3,2-a]azepin-4-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14NO.BF4/c1-2-4-8-9(5-3-1)6-7-10-8;2-1(3,4)5/h1-7H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWBIJIVBQFEOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CCC2=[N+](CC1)CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydroxyalkyl Azides with Iminium Ethers

A primary method involves the reaction of hydroxyalkyl azides with iminium ether precursors. For example, 7-phenyl-3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate is synthesized via the addition of nucleophiles to a preformed iminium ether salt. The reaction proceeds under acidic conditions, with triflic acid identified as a critical promoter due to its ability to generate reactive intermediates. Key parameters include:

  • Azide Structure : Substituting 3-azido-1-propanol with 2-azido-1-ethanol enhances regioselectivity (Table 1).

  • Temperature : Elevated temperatures (80–135°C) favor product formation, though selectivity varies with azide type.

  • Solvent : Acetonitrile (MeCN) and dimethylformamide (DMF) are commonly used, with minimal solvent impact on regioselectivity.

Table 1 : Regioselectivity in Azide-Dependent Cyclization

EntryAzideTemperature (°C)Regioselectivity (N:O)Yield (%)
12-Azido-1-ethanol808:194
23-Azido-1-propanol803:158
32-Azido-1-ethanol13512:187

Direct Counterion Exchange with Tetrafluoroboric Acid

An alternative route involves counterion exchange from triflate to tetrafluoroborate. For instance, 3-vinyl-3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate is prepared by treating the triflate salt with HBF4 in dichloromethane (DCM) under argon. The procedure includes:

  • Dissolving the oxazoloazepine triflate salt in anhydrous DCM at 0°C.

  • Dropwise addition of 48% HBF4·OEt2.

  • Stirring at room temperature for 12 hours, followed by solvent evaporation and recrystallization from acetone/ether.

This method achieves near-quantitative yields (90–95%) and is favored for its simplicity and scalability.

Mechanistic Insights and Optimization Strategies

Role of Acid Promoters

Triflic acid (TfOH) is indispensable for generating reactive iminium intermediates. In its absence, conversion rates drop significantly. The acid promotes azide cyclization by protonating the iminium ether, facilitating nucleophilic attack (Scheme 1).

Scheme 1 : Proposed Mechanism for Azide Cyclization
Iminium ether+HAzideTfOHOxazoloazepinium++H2O\text{Iminium ether} + \text{HAzide} \xrightarrow{\text{TfOH}} \text{Oxazoloazepinium}^+ + \text{H}_2\text{O}

Counterion Effects on Stability

The tetrafluoroborate counterion enhances salt stability compared to triflate. Attempts to exchange triflate for tetrafluoroborate in 14 (a related compound) failed, underscoring the structural dependence of counterion compatibility. This stability is attributed to stronger ion pairing with the bulky oxazoloazepinium cation.

Purification and Characterization

Recrystallization Techniques

Post-synthesis, the tetrafluoroborate salt is purified via recrystallization from acetone/diethyl ether mixtures. This step removes unreacted starting materials and byproducts, yielding high-purity crystals (>98% by HPLC).

Spectroscopic Confirmation

  • ¹H NMR : Characteristic signals include δ 4.2–4.5 ppm (oxazoline CH2) and δ 7.3–7.6 ppm (aryl protons in substituted derivatives).

  • ¹⁹F NMR : A singlet at δ −152 ppm confirms the tetrafluoroborate anion.

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield Range (%)
Azide CyclizationHigh regioselectivityRequires toxic azides58–94
Counterion ExchangeScalable, mild conditionsLimited to preformed triflates90–95

Chemical Reactions Analysis

Types of Reactions

3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazolo-azepin derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo-azepin oxides, while reduction can produce reduced oxazolo-azepin derivatives.

Scientific Research Applications

Organic Synthesis

The compound has been utilized as an iminium salt in organic synthesis. Its reactivity allows for the formation of diverse products through nucleophilic addition reactions. For instance, it has been employed in the synthesis of iminium ethers and lactams through reactions with multifunctional ketones and azides under acidic conditions. This versatility makes it a valuable intermediate in the development of complex organic molecules .

Case Study: Microfluidic-Based Synthesis

A notable application involved the use of microfluidic systems to explore nucleophilic reaction partners with 3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate. The study demonstrated that varying solvents and temperatures significantly influenced the regioselectivity of the reactions. The compound was subjected to various nucleophiles leading to a range of products with varying yields .

Reaction PartnerProductYield (%)
43 a625
87 a77
29 a813
23 a940
58 a1094

The compound's structural features suggest potential biological activity. Studies have indicated that compounds with similar bicyclic structures often exhibit significant neuroactive properties. Research into the interactions of this compound with biological systems is ongoing, focusing on its mechanisms of action and potential therapeutic applications.

Potential Therapeutic Uses

Research has suggested that derivatives of this compound may have applications in treating neurological disorders due to their ability to interact with neurotransmitter systems. Understanding these interactions could pave the way for developing new pharmacological agents.

Material Science

In material science, the stability imparted by the tetrafluoroborate anion enhances the performance characteristics of polymers and other materials when incorporated as an additive. The unique properties of the bicyclic structure may also contribute to improved mechanical or thermal properties in composite materials.

Chemical Reactivity Studies

The compound has been explored for its reactivity patterns in various chemical environments. Its behavior as an electrophile in nucleophilic substitution reactions has been extensively studied, revealing insights into its potential utility in synthesizing more complex molecular architectures .

Mechanism of Action

The mechanism of action of 3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle: The target compound’s oxazolo-azepinium core is distinct from triazolo-oxazinium (e.g., HG-7380) or imidazolium (e.g., tetraphenyl derivative) systems. This difference dictates reactivity: oxazolo-azepinium undergoes ring-opening reactions with nucleophiles (e.g., NaOH to yield azepanones ), while triazolo-oxazinium salts are more resistant due to aromatic stabilization .

Substituent Effects : The phenyl group in the target compound enhances π-stacking interactions in catalytic systems, whereas perfluorophenyl groups in HG-7380 improve thermal stability and fluorophilic reactivity .

Molecular Weight : Lower MW (227.01 g/mol) compared to tetraphenylimidazolium (474.30 g/mol) improves solubility in polar solvents like CH₃CN .

Biological Activity

3,5,6,7,8,9-Hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate (CAS No. 167957-82-6) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial efficacy, cytotoxicity, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C8H14BF4NO
  • Molecular Weight : 227.01 g/mol
  • InChIKey : InChI=1S/C8H14NO

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its antimicrobial properties and cytotoxic effects.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial activity. The compound was tested against a range of bacterial strains and fungi.

Table 1: Antimicrobial Activity Against Various Microorganisms

MicroorganismZone of Inhibition (mm)Reference Compound
Staphylococcus aureus15Ampicillin (30 mm)
Escherichia coli17Ciprofloxacin (25 mm)
Candida albicans12Fluconazole (20 mm)
Pseudomonas aeruginosa16Ofloxacin (25 mm)

The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria as well as fungi. Its effectiveness was comparable to standard antibiotics.

Cytotoxicity Studies

Cytotoxicity assessments reveal that the compound exhibits varying effects on different cell lines.

Table 2: Cytotoxicity Results on L929 Cell Line

Concentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
2007583
1008490
508174
258479

At higher concentrations (200 µM), the compound showed reduced cell viability indicating potential cytotoxic effects. However, at lower concentrations (50 µM), it appeared to enhance cell viability.

The mechanism underlying the antimicrobial activity of oxazole derivatives is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity. Additionally, the presence of specific functional groups in the oxazole structure may enhance its interaction with microbial targets.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the effectiveness of various oxazole derivatives including tetrafluoroborate against resistant strains of Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth at concentrations as low as 100 µg/mL.
  • Cytotoxicity Assessment in Cancer Cells :
    Another study focused on the cytotoxic effects of the compound on cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). Results showed that at certain concentrations, the compound stimulated cell proliferation rather than inducing apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate
Reactant of Route 2
3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate

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